![molecular formula C22H25N3O2 B018372 5-[(2R)-2-氨基丙基]-1-[3-(苯甲酰氧基)丙基]-2,3-二氢-1H-吲哚-7-腈 CAS No. 239463-72-0](/img/structure/B18372.png)

5-[(2R)-2-氨基丙基]-1-[3-(苯甲酰氧基)丙基]-2,3-二氢-1H-吲哚-7-腈

描述

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical reactions that yield these complex molecules with high precision. For instance, the synthesis of related indole derivatives has been reported to involve reactions under specific conditions such as the use of K2CO3/MeCN system with reflux for several hours, highlighting the intricate conditions required for the formation of such molecules (Petrova et al., 2023). These methods showcase the complexity and the precise control over the reaction conditions necessary to synthesize these compounds.

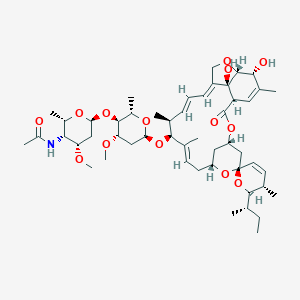

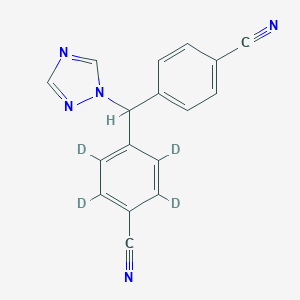

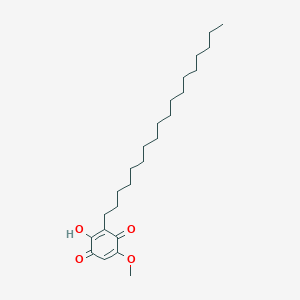

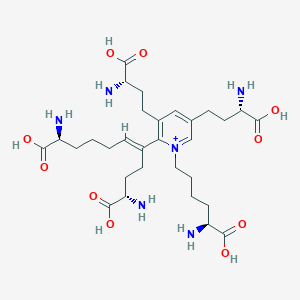

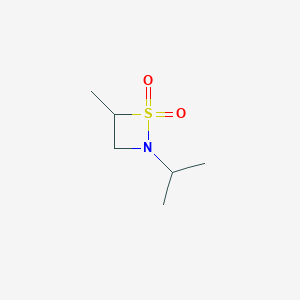

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by specific orientations and arrangements of the molecular frameworks. For example, studies have shown that in related compounds, the carbonitrile group and indole or pyrrole rings exhibit specific spatial arrangements and dihedral angles, which are crucial for their chemical behavior and interactions (Vimala et al., 2016). These structural aspects are essential for understanding the chemical reactivity and interaction capabilities of the compound.

Chemical Reactions and Properties

The chemical reactions involving such compounds often include catalysis, where palladium-catalyzed reactions have been found effective for the addition of arylboronic acids to related molecules, demonstrating the compound's reactivity towards forming benzoyl derivatives (Chen et al., 2014). These reactions underline the compound's utility in synthesizing various derivatives, showcasing its versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of compounds like "5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile" are closely related to their molecular structure. These properties, including solubility, melting points, and crystalline structure, are influenced by the molecular arrangement and functional groups present in the compound. However, specific studies on the physical properties of this compound were not directly found but are crucial for applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, such as reactivity with other organic molecules, stability under various conditions, and the potential for functionalization, highlight the compound's applicability in organic synthesis and medicinal chemistry. For example, reactions with benzylidenemalononitriles or acetylenic esters showcase the compound's ability to undergo transformation into various derivatives, which is a valuable trait for developing new chemical entities (Youssef, 2009).

科学研究应用

各种化合物的合成:

- 5-芳基吡嗪-2,3-二腈衍生物用于合成各种化合物 (平野、李和多田,1982)。

- 6-氨基吲哚并[2,1-a]异喹啉-5-腈在合成中也有类似用途 (小林、江崎、花冈和野泽,2015)。

- 2-腈和 2-氨基甲基取代的 5-苯基苯并氮杂卓衍生物的立体选择性合成旨在合成苯并氮杂卓支架 2 位修饰的各种衍生物 (科布、楠塔库马尔、鲁特科夫斯基和乌林,2004)。

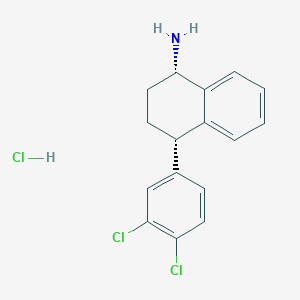

药物开发和药理研究:

- 合成化合物在药物开发和药理研究中具有潜在应用 (彼得罗娃、乌沙科夫、索贝尼娜、基列耶娃和特罗菲莫夫,2023)。

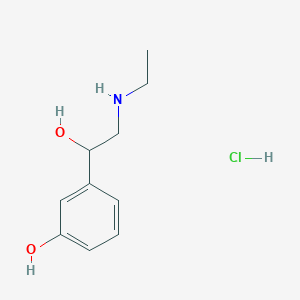

- AJ-9677,AJ-9677 的关键中间体,是 β2-肾上腺素能受体的有效且选择性激动剂 (生中、加藤、杉森和山田,2007)。

- AJ-9677 还是一种有效且选择性的人和鼠 β3-肾上腺素能受体激动剂 (原田、藤井、大代和加藤,2004)。

抗菌和抗炎活性:

- 一些合成化合物对各种细菌表现出抗菌和抗炎活性 (加德戈尼和曼达,2013)。

- 新型 5-苯甲酰-N-取代氨基和 5-苯甲酰-N-磺酰氨基-4-烷基硫烷基-2-吡啶酮在体外显示出抗菌和抗真菌活性 (埃尔格米、阿尔塔尔巴维、阿尔法伊迪、阿扎布和哈桑,2017)。

抗癌活性:

- 合成化合物表现出抗癌活性 (阿卜杜勒-法塔赫和埃尔赛义德,2009)。

对戊糖苷形成的抑制活性:

- 这些化合物对戊糖苷的形成表现出抑制活性,戊糖苷是代表性的晚期糖基化终产物 (奥田、伊津次、弘田和佐佐木,2014)。

安全和危害

The compound is classified as having acute toxicity when ingested (Category 4) and may cause damage to organs through prolonged or repeated exposure (Category 2) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling . If swallowed, it is advised to call a poison center or doctor .

属性

IUPAC Name |

3-[5-[(2R)-2-aminopropyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIYQPPDQNLNDT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)